molecular formula C27H25N3O2 B2534278 N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946267-73-8

N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No.: B2534278
CAS No.: 946267-73-8
M. Wt: 423.516
InChI Key: SKLGEZIZHVCTQY-UHFFFAOYSA-N
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Description

N-([1,1’-biphenyl]-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a complex organic compound that features a biphenyl group, a pyridazinone moiety, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the biphenyl and pyridazinone intermediates, followed by their coupling to form the final product. Key steps may include:

    Formation of Biphenyl Intermediate: This can be achieved through Suzuki-Miyaura cross-coupling reactions, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Synthesis of Pyridazinone Moiety: The pyridazinone ring can be constructed via cyclization reactions involving hydrazine derivatives and diketones.

    Coupling Reaction: The final step involves the coupling of the biphenyl and pyridazinone intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-([1,1’-biphenyl]-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features may be exploited in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-([1,1’-biphenyl]-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and pyridazinone moieties could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-([1,1’-biphenyl]-4-yl)-[1,1’:2’,1’'-terphenyl]-2-amine
  • 4,6-Bis((E)-2-(4’-N,N-diphenylamino-[1,1’-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine

Uniqueness

N-([1,1’-biphenyl]-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is unique due to its specific combination of biphenyl and pyridazinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-20-13-15-22(16-14-20)24-17-18-27(32)30(29-24)19-7-12-26(31)28-25-11-6-5-10-23(25)21-8-3-2-4-9-21/h2-6,8-11,13-18H,7,12,19H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLGEZIZHVCTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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